molecular formula C24H19N3Na2O10S3 B12778068 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt CAS No. 77847-22-4

2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt

Cat. No.: B12778068
CAS No.: 77847-22-4
M. Wt: 651.6 g/mol
InChI Key: MYIOPBHWOPKLSO-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt is a complex organic compound. It is characterized by its naphthalene backbone, sulfonic acid groups, and azo linkage. This compound is often used in various industrial applications, including dyes and pigments, due to its vibrant color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt typically involves several steps:

    Diazotization: The process begins with the diazotization of 4-amino-5-methoxy-2-methylphenylamine using sodium nitrite and hydrochloric acid.

    Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.

    Sulfonation: The phenylsulfonyl group is introduced through sulfonation using sulfur trioxide or chlorosulfonic acid.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The sulfonic acid groups can participate in substitution reactions, such as sulfonation or desulfonation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acetic acid.

    Substitution Reagents: Sulfur trioxide, chlorosulfonic acid.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Corresponding amines.

    Substitution Products: Various sulfonated derivatives.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt has several applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo linkage and sulfonic acid groups. The azo group can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and stability. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological systems or interacting with substrates in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Naphthalenedisulfonic acid, 4-((4-amino-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt
  • 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxyphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt

Uniqueness

The presence of the methoxy group in 2,7-Naphthalenedisulfonic acid, 4-((4-amino-5-methoxy-2-methylphenyl)azo)-5-((phenylsulfonyl)oxy)-, disodium salt distinguishes it from similar compounds, potentially affecting its reactivity and applications. The specific arrangement of functional groups can lead to unique properties, such as enhanced color stability and solubility.

Properties

CAS No.

77847-22-4

Molecular Formula

C24H19N3Na2O10S3

Molecular Weight

651.6 g/mol

IUPAC Name

disodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-5-(benzenesulfonyloxy)naphthalene-2,7-disulfonate

InChI

InChI=1S/C24H21N3O10S3.2Na/c1-14-8-19(25)22(36-2)13-20(14)26-27-21-11-17(38(28,29)30)9-15-10-18(39(31,32)33)12-23(24(15)21)37-40(34,35)16-6-4-3-5-7-16;;/h3-13H,25H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

MYIOPBHWOPKLSO-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3OS(=O)(=O)C4=CC=CC=C4)S(=O)(=O)[O-])OC)N.[Na+].[Na+]

Origin of Product

United States

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